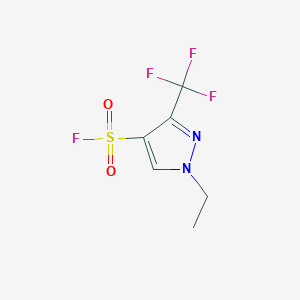
1-Ethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl fluoride is a chemical compound belonging to the pyrazole family, characterized by its unique trifluoromethyl and sulfonyl fluoride functional groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl fluoride typically involves multi-step reactions starting from readily available precursors. One common method includes the alkylation of 3-(trifluoromethyl)pyrazole with ethyl iodide in the presence of a base like potassium carbonate . The resulting intermediate is then treated with sulfonyl fluoride reagents under controlled conditions to yield the final product . Industrial production methods often employ continuous flow reactors to optimize reaction conditions and improve yield .
Analyse Chemischer Reaktionen
1-Ethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles like amines and thiols, forming sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and reactivity.
Coupling Reactions: It participates in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide . Major products formed from these reactions are often derivatives with enhanced biological or chemical properties .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl fluoride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl fluoride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances binding affinity to target proteins, while the sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes . This dual functionality allows the compound to modulate biological pathways effectively .
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrazole derivatives, 1-Ethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl fluoride stands out due to its unique combination of trifluoromethyl and sulfonyl fluoride groups . Similar compounds include:
3-(Trifluoromethyl)pyrazole: Lacks the sulfonyl fluoride group, resulting in different reactivity and applications.
1-Ethyl-3-methylpyrazole: Does not have the trifluoromethyl group, affecting its stability and lipophilicity.
These comparisons highlight the distinct properties and applications of this compound in various fields.
Eigenschaften
IUPAC Name |
1-ethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4N2O2S/c1-2-12-3-4(15(10,13)14)5(11-12)6(7,8)9/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAOSXFESDRNAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(benzyloxy)carbonyl]-3-phenylpiperidine-2-carboxylic acid](/img/structure/B2360439.png)
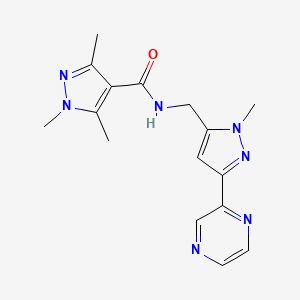
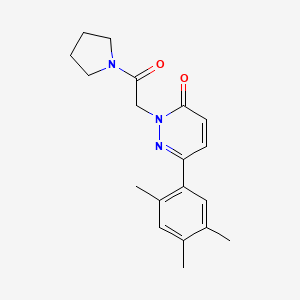
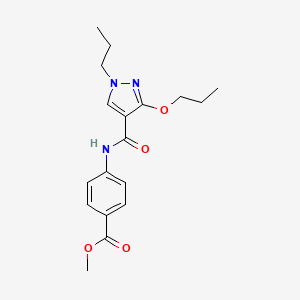
![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)
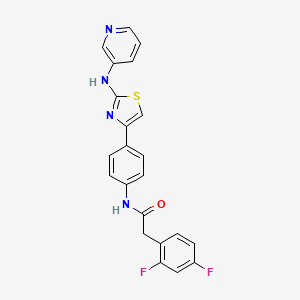
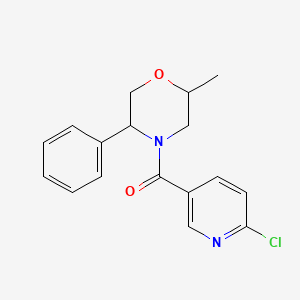
![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide](/img/structure/B2360453.png)
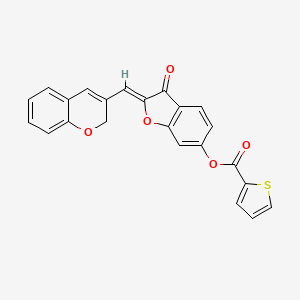
![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)

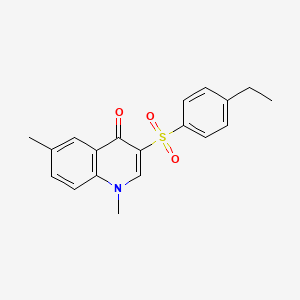
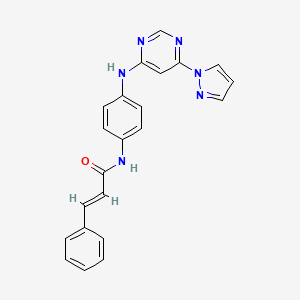
![5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2360462.png)
